FKK

Bronchodilator In Vivo Pharmacology Tracheal Relaxation

FKK (CAS 78299-79-3) is a pyrazoloindazolium bronchodilator with 5.4-6.2× greater potency than aminophylline and minimal cardiovascular effects. As a quaternary ammonium heterocycle, it avoids beta-adrenergic, anticholinergic, or ganglionic blockade. It is ideal for respiratory pharmacology studies requiring a clean pharmacodynamic readout. Ensure reliable in vivo data by sourcing high-purity FKK from validated B2B chemical suppliers.

Molecular Formula C17H17N2+
Molecular Weight 249.33 g/mol
Cat. No. B1204489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKK
Synonyms2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium
2,3-dihydro-7-methyl-9-phenyl-1H-pyrazoro(1,2-a)indazolium bromide
DMPPIB
Molecular FormulaC17H17N2+
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4
InChIInChI=1S/C17H17N2/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19/h2-4,6-9,12H,5,10-11H2,1H3/q+1
InChIKeyIQWHRVHICNHXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium Bromide (FKK) Bronchodilator Procurement: A Defined-Chemotype Heterocyclic Quaternary Ammonium Salt


1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1), commonly designated FKK (CAS 78299-79-3), is a synthetic heterocyclic compound belonging to the pyrazolo[1,2-a]indazolium class. It exists as a quaternary ammonium bromide salt with a molecular formula of C₁₇H₁₇BrN₂ and a molecular weight of 329.23 g/mol [1]. The compound was originally disclosed in EP 0023633 B1 as a bronchodilator with minimal cardiac effects [2], and subsequent pharmacological characterization established its distinct profile as a tracheal smooth muscle relaxant with low cardiovascular liability in canine models [3][4].

Why Generic Substitution of 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium Bromide (FKK) Fails in Bronchodilator Research


Generic substitution among bronchodilator chemotypes is precluded by fundamental differences in structure-activity relationships that govern potency, selectivity, and adverse effect profiles. FKK is a quaternary ammonium heterocycle with a fixed positive charge, which distinguishes it mechanistically from the xanthine-derived aminophylline and the catecholamine isoproterenol. This structural divergence translates into quantifiable differences in both tracheal relaxation efficacy and cardiovascular safety margins [1]. In anesthetized canine models, FKK achieved equivalent bronchodilation with significantly attenuated chronotropic and pressor effects compared to comparator agents [2]. The compound's distinct pharmacological fingerprint—long-lasting tracheal dilation without beta-adrenergic, anticholinergic, or ganglionic blockade—cannot be replicated by simply selecting an alternative indazole or pyrazoloindazole derivative lacking the precise 7-methyl-9-phenyl substitution pattern [1].

Quantitative Differentiation Evidence for 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium Bromide (FKK) Versus Aminophylline and Isoproterenol


In Vivo Bronchodilator Potency: FKK ED50 5.4-6.2× Greater Than Aminophylline in Anesthetized Canine Trachea

In pentobarbital-anesthetized dogs, the ability of FKK to reduce tracheal intraluminal pressure (ILP) by 50% (ED50) was compared directly with aminophylline and isoproterenol [1]. FKK exhibited an ED50 that was approximately 5.4 to 6.2 times more potent than aminophylline when administered intra-arterially (i.a.) or intravenously (i.v.) [1]. In contrast, FKK was 1/3000 to 1/4500 as potent as isoproterenol, establishing a potency window between the two standard agents [1].

Bronchodilator In Vivo Pharmacology Tracheal Relaxation

In Vitro Tracheal Smooth Muscle Relaxation: FKK Exhibits 10× Greater Potency Than Aminophylline in Carbachol-Contracted Canine Trachea

In isolated canine tracheal preparations pre-contracted with carbachol, the relaxing action of FKK was quantified relative to aminophylline and isoproterenol [1]. FKK demonstrated 10-fold greater potency than aminophylline, while being 1/60 as potent as isoproterenol [1]. This in vitro potency ratio aligns directionally with in vivo findings and confirms that the differential activity is intrinsic to the smooth muscle relaxation mechanism rather than being an artifact of in vivo pharmacokinetics [1].

Smooth Muscle Pharmacology In Vitro Assay Bronchodilator Potency

Cardiovascular Safety Profile: FKK Demonstrates Minimal Hemodynamic Perturbation at Bronchodilating Doses, Unlike Aminophylline

In a dedicated comparative cardiovascular study in anesthetized dogs, FKK, aminophylline, and isoproterenol were administered at doses sufficient to produce significant tracheal dilation [1]. At bronchodilating doses, FKK (0.1-3.0 mg/kg i.v.) induced only slight increases in respiratory frequency, left ventricular dp/dt max, and myocardial contractile force, with minimal biphasic changes in systemic blood pressure [1]. In contrast, aminophylline (0.3-30.0 mg/kg i.v.) and isoproterenol (0.003-0.3 μg/kg i.v.) produced much more potent and long-lasting effects on the same cardiac parameters [1]. Critically, FKK (30 mg/kg i.d., a dose causing marked bronchodilation) did not significantly influence the cardiovascular system, whereas aminophylline at an equivalent i.d. dose did [1].

Cardiovascular Pharmacology Safety Pharmacology Selectivity Index

Acute Oral Toxicity: FKK Exhibits Considerably Lower Lethality Than Aminophylline in Rats

Acute lethal toxicity was determined in rats following oral administration [1]. The study reported that the acute lethal toxicity of FKK was 'considerably less' than that of aminophylline, though specific LD50 values are not provided in the abstract [1]. This qualitative finding suggests a wider therapeutic index for FKK, which is consistent with its reduced cardiovascular impact at bronchodilating doses [1].

Toxicology Safety Assessment Oral Bioavailability

Priority Research and Industrial Application Scenarios for 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium Bromide (FKK)


Preclinical Bronchodilator Efficacy Studies Requiring High Potency with Reduced Cardiac Interference

Investigators seeking a bronchodilator tool compound with 5.4-6.2× greater in vivo potency than aminophylline and minimal cardiovascular effects should prioritize FKK. The compound's long-lasting tracheal dilation without significant influence on systemic blood pressure, heart rate, or tracheal blood flow makes it ideal for studies requiring a clean pharmacodynamic readout of airway relaxation in intact animal models [1][2].

In Vitro Smooth Muscle Pharmacology Aimed at Isolating Non-Adrenergic, Non-Cholinergic Relaxation Pathways

FKK's demonstrated 10× greater potency than aminophylline in carbachol-contracted isolated tracheal preparations, combined with its lack of anticholinergic, ganglionic blocking, alpha-adrenergic blocking, or beta-adrenergic stimulating properties, positions it as a unique probe for investigating alternative smooth muscle relaxation mechanisms [1].

Safety Pharmacology Assessments of Novel Bronchodilator Chemotypes with Benchmarking Against a Low-Cardiac-Liability Reference

Due to its well-characterized cardiovascular profile—slight effects on LV dp/dt and contractile force at bronchodilating doses, and no significant cardiovascular influence at 30 mg/kg i.d.—FKK serves as a benchmark reference compound for evaluating the cardiac safety margins of new bronchodilator candidates in canine or other large-animal models [2].

Toxicology Studies Requiring a Bronchodilator with a Favorable Oral Safety Margin

For repeated-dose toxicology or oral bioavailability studies, FKK's considerably lower acute oral toxicity in rats compared to aminophylline provides an expanded safety window, reducing the risk of compound-related mortality and enabling more robust dose-range finding experiments [1].

Quote Request

Request a Quote for FKK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.